N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
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Overview
Description
N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves a multi-step process. One common synthetic route includes:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 2-chloronicotinic acid with ammonia or an amine under suitable conditions.
Substitution with Ethylphenyl Group:
Attachment of Tetrahydrofuran-2-yl Methoxy Group: The final step involves the etherification of the nicotinamide derivative with tetrahydrofuran-2-yl methanol under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nicotinamide core or the substituent groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)-6-methoxynicotinamide: Lacks the tetrahydrofuran-2-yl group, which may result in different biological activities.
N-(2-methylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide: Substitution of the ethyl group with a methyl group can alter the compound’s properties.
N-(2-ethylphenyl)-6-((tetrahydropyran-2-yl)methoxy)nicotinamide: Replacement of tetrahydrofuran with tetrahydropyran can impact the compound’s reactivity and interactions.
Uniqueness
N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-ethylphenyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-14-6-3-4-8-17(14)21-19(22)15-9-10-18(20-12-15)24-13-16-7-5-11-23-16/h3-4,6,8-10,12,16H,2,5,7,11,13H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAYRAWEBYNSRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)OCC3CCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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